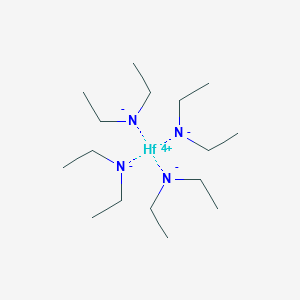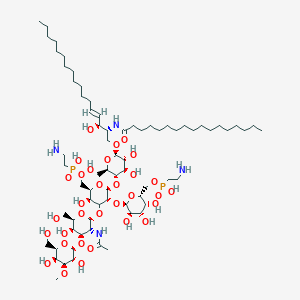
Tetrakis(diethylamido)hafnium(IV)
Descripción general
Descripción
Synthesis Analysis
The synthesis of pure Hf(NEt2)4 involves processes that yield a compound with sufficient vapor pressure (0.1 Torr at 80°C), making it ideal for CVD of Hf-compound films. This compound is noted for its stability and non-pyrophoric nature in air, although it reacts violently with water (Ohshita et al., 2006).
Molecular Structure Analysis
The molecular structure of Hf(NEt2)4, as a precursor, is crucial for its deposition properties. It allows for the formation of stoichiometric, polycrystalline HfO2 films with minimal impurities. The introduction of a silicon precursor during the LPCVD of HfO2 enables the formation of amorphous hafnium silicate films, highlighting the compound's versatility in producing different hafnium-based materials (Ohshita et al., 2002).
Chemical Reactions and Properties
Hf(NEt2)4's reactivity with water and other compounds underlies its utility in producing hafnium dioxide and silicate films. The compound's chemical reactions, particularly its violent reaction with water, necessitate careful handling and specific conditions for its use in CVD processes. This reactivity is exploited to deposit high-purity films with desired chemical and physical properties (Ohshita et al., 2006).
Physical Properties Analysis
As a liquid at room temperature with moderate vapor pressure, Hf(NEt2)4 is tailored for ease of use in CVD processes. The physical properties, including its vapor pressure and liquid state, facilitate its application in thin-film growth, contributing to the efficient deposition of HfO2 and Hf1-xSixO2 films (Ohshita et al., 2002).
Chemical Properties Analysis
The chemical properties of Hf(NEt2)4, including its stability in air and reactivity with water, underpin its use in the chemical vapor deposition of hafnium compounds. These properties are essential for synthesizing high-purity, stoichiometric films for various applications. The ability to form films with minimal impurities and good step coverage is a direct result of the controlled reactivity of Hf(NEt2)4 (Ohshita et al., 2006).
Aplicaciones Científicas De Investigación
Thin Film Deposition
- Application Summary: Tetrakis(diethylamido)hafnium(IV) is used as a precursor for depositing thin films of Hafnium oxide (HfO2) using techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).
- Results or Outcomes: The result is a uniform and high-quality thin film of Hafnium oxide which is used in advanced semiconductor devices .
Synthesis of Metal Organic Frameworks (MOFs)
- Application Summary: Group IV halide and alkoxide precursors, derived from elements such as hafnium (Hf), have gained significant attention in recent years as versatile and promising candidates for metal organic frameworks (MOFs) synthesis .
- Results or Outcomes: The resulting MOFs have unique properties and find applications in various fields, including electronics, catalysis, photonics, and biomedical research .
Fabrication of Polymer-Derived Ceramic Nanocomposites
- Application Summary: Tetrakis(diethylamido)hafnium(IV) can be used as a precursor to fabricate polymer-derived ceramic nanocomposites .
- Results or Outcomes: The resulting ceramic nanocomposites have improved mechanical and thermal properties and find applications in various fields .
Preparation of Functional Oxides
- Application Summary: Tetrakis(diethylamido)hafnium(IV) has been employed in conjunction with other precursors to prepare thin films of various functional oxides, including HfO2, CeO2, and Ce-doped HfO2.
- Results or Outcomes: The resulting thin films of functional oxides have unique properties and find applications in various fields, including electronics and photonics.
Synthesis of Hafnium-Based Compounds
- Application Summary: Tetrakis(diethylamido)hafnium(IV) can be used as a precursor for the synthesis of various hafnium-based compounds .
- Methods of Application: The specific method of application would depend on the particular hafnium-based compound being synthesized. Generally, it involves reacting Tetrakis(diethylamido)hafnium(IV) with other reagents under controlled conditions .
- Results or Outcomes: The resulting hafnium-based compounds have unique properties and find applications in various fields .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
diethylazanide;hafnium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCSQFQVDXIOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40HfN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hafnium, tetrakis(diethylamino)- | |
CAS RN |
19824-55-6 | |
| Record name | Hafnium, tetrakis(diethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019824556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(diethylamido)hafnium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)





![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)